4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile
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Overview
Description
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile is a chemical compound with the molecular formula C16H13F3N2O and a molecular weight of 306.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a nicotinonitrile core. The compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4,6-dimethyl-2-hydroxynicotinonitrile and 3-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitrile group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nicotinonitrile core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile can be compared with other similar compounds, such as:
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]methoxy}pyridine-3-carbonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group and the core structure.
4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}pyridine: This compound lacks the nitrile group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c1-10-6-11(2)21-15(14(10)8-20)22-9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIBQXLPTWHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCC2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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